Nalfurafine is a synthetic compound classified as an antipruritic agent, primarily used in the treatment of uremic pruritus associated with chronic kidney disease. It acts as a selective agonist for the kappa-opioid receptor, distinguishing it from traditional opioid medications. Nalfurafine was first synthesized in 1998 and has been marketed under the brand name Remitch in Japan. Its unique mechanism of action and pharmacological profile make it an important compound in the field of pain management and itch relief.
Nalfurafine belongs to the class of organic compounds known as phenanthrenes and derivatives, which are polycyclic aromatic compounds. The chemical formula for nalfurafine is , with a molecular weight of approximately 476.573 g/mol . It is categorized under various chemical taxonomies, including benzenoids and alkyl aryl ethers, indicating its structural complexity and potential interactions within biological systems .
The synthesis of nalfurafine involves several steps, beginning with the modification of naltrexone, an opioid antagonist. The process typically includes:
A notable method for enhancing the purity of nalfurafine crystals involves recrystallization using specific organic solvents such as tetrahydrofuran mixed with cyclohexane or isopropanol . This method allows for the production of high-purity nalfurafine suitable for pharmaceutical applications.
Nalfurafine participates in various chemical reactions primarily due to its functional groups. When interacting with kappa-opioid receptors, it induces analgesic effects without significant central nervous system side effects typically associated with traditional opioids .
The compound's ability to enhance diuresis when combined with standard diuretics like furosemide suggests potential interactions at renal sites that may involve modulation of electrolyte balance .
Nalfurafine operates primarily through its action on kappa-opioid receptors (KOR). It exhibits a G-protein-biased agonism, which means it preferentially activates certain intracellular signaling pathways over others. This mechanism leads to effective pain relief and itch reduction while minimizing adverse effects such as sedation or respiratory depression commonly seen with other opioid medications .
In studies involving animal models, nalfurafine has been shown to significantly increase urine output when administered alongside diuretics, suggesting a role in enhancing renal function without excessive electrolyte loss .
Nalfurafine possesses several notable physical and chemical properties:
These properties indicate a relatively complex molecule with multiple functional groups that facilitate its interaction with biological targets .
Nalfurafine is primarily used in clinical settings for treating uremic pruritus in patients undergoing hemodialysis. Its unique profile as a selective kappa-opioid receptor agonist positions it as a valuable therapeutic option for managing itch without the risks associated with traditional opioids . Furthermore, ongoing research explores its potential applications in various cardiovascular conditions due to its diuretic-enhancing properties when used in combination therapies .
The development of nalfurafine (TRK-820) represents a deliberate structural evolution from the opioid antagonist naltrexone, driven by systematic modifications to enhance κ-opioid receptor (KOR) selectivity and functional activity. Naltrexone, a morphinan derivative (17-cyclopropylmethyl-4,5α-epoxy-3,14-dihydroxy-morphinan-6-one), served as the foundational scaffold due to its high affinity for opioid receptors but lacked subtype selectivity. Early structure-activity relationship (SAR) studies revealed that modifications at the C6 position profoundly influenced receptor selectivity. For instance, converting the C6 ketone of naltrexone to a 6β-amide group markedly shifted binding preference toward KOR while reducing μ-opioid receptor (MOR) affinity. This critical change was achieved by introducing the N-methyl-trans-3-(3-furyl)acrylamide moiety at C6, which mimicked the tyrosine-glycine ("Tyr-Gly") address segment of endogenous dynorphin peptides [4] [5] [9].
Further refinements involved optimizing stereochemistry and peripheral substituents:
These modifications yielded nalfurafine, exhibiting 50-fold greater binding affinity for KOR (Ki = 0.05 nM) than MOR (Ki = 2.5 nM) and negligible δ-opioid receptor (DOR) interaction, a significant leap from first-generation KOR agonists like U-50488H [5] [9].
Table 1: Structural Evolution of Nalfurafine from Naltrexone Core
Compound | C6 Modification | C14 Modification | KOR Selectivity (vs. MOR) | Key Pharmacological Feature |
---|---|---|---|---|
Naltrexone | Ketone | -OH | Low (Non-selective antagonist) | Broad opioid antagonism |
β-Funaltrexamine | Fumaramide | -OH | Moderate | Irreversible MOR antagonist |
Nor-BNI | Dihydroxymorphinan | Bridge modification | High | KOR-preferring antagonist |
U-50488H | N/A (Non-morphinan) | N/A | Moderate | Prototypical KOR agonist (aversive) |
Nalfurafine | 6β-N-Methyl-trans-3-(3-furyl)acrylamide | 14β-OH | >50-fold | High-affinity KOR agonist (non-aversive) |
Nalfurafine’s design directly embodies Portoghese’s "message-address concept," which dissects opioid ligands into two functional domains:
In nalfurafine:
This design strategy overcame limitations of earlier KOR agonists (e.g., U-50,488H), which lacked morphinan-based message domains and exhibited psychotomimetic effects. By integrating a dynorphin-mimetic address into a rigid morphinan scaffold, nalfurafine achieved unprecedented KOR selectivity (>90% KOR occupancy at therapeutic doses) and functional bias [5] [9] [10].
Structural Analysis of Nalfurafine’s Address Domain:
Originally developed as an analgesic, nalfurafine demonstrated potent antinociception in murine models (85–140× morphine potency in tail-flick assays). However, early-phase clinical trials revealed a narrow therapeutic window for analgesia due to dose-limiting sedation and dysphoria—side effects common to KOR agonists. Crucially, at sub-analgesic doses, nalfurafine suppressed histamine-independent pruritus in animal models without observable aversion or motor impairment. This dissociation between antipruritic efficacy and side effects prompted its repurposing [6] [9].
Mechanistic studies illuminated the basis for this functional divergence:
Clinical validation followed: In hemodialysis patients with uremic pruritus, nalfurafine (5 μg/day) reduced itch scores by >40% without respiratory depression or addiction. Its approval in Japan (2009) and Korea (2013) as Remitch® marked the first clinical application of a selective KOR agonist for pruritus [6] [9].
Table 2: Functional Outcomes of Nalfurafine’s Repurposing
Parameter | Analgesic Profile | Antipruritic Profile | Mechanistic Basis |
---|---|---|---|
EC50 (In Vivo Models) | 0.007 mg/kg (Mouse tail flick) | 0.001 mg/kg (Mouse scratching) | Dose separation enables antipruritic use at sub-sedative doses |
Signaling Bias | Moderate G-protein bias (Δlog(τ/KA) = 8.2) | Strong G-protein bias at low doses | Minimized β-arrestin-2/p38 MAPK activation avoids dysphoria |
Neural Circuitry | Spinal cord and periaqueductal gray | Supraspinal GRP neuron modulation | KOR activation inhibits itch-specific pathways independently of analgesia |
Clinical Outcome | Limited by sedation | >40% symptom reduction (Phase III) | Sub-analgesic dosing avoids side effects while retaining efficacy |
Complete Compound List:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: